molecular formula C28H22O5 B1249472 Marchantinquinone

Marchantinquinone

Cat. No. B1249472
M. Wt: 438.5 g/mol
InChI Key: RZDIKGWHRSOWGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Marchantinquinone is a natural product found in Reboulia hemisphaerica with data available.

Scientific Research Applications

Total Synthesis

The first synthesis of Marchantinquinone, a bisbibenzylic diether with a quinone structure, was reported by López, Pandolfi, and Seoane (2000). This compound, derived from extracts of Reboulia hemisphaerica, has exhibited a wide range of biological activities and is notable for its unique structure among Bryophytes (López, Pandolfi, & Seoane, 2000).

Biological Activities

Marchantinquinone and related compounds have been studied for their diverse biological activities. For instance, Emodin, a derivative, has been found to exert antiproliferative effects on various cancer cell lines, and its molecular mechanism is linked to apoptosis induction through caspase activation in human cervical cancer cells (Srinivas et al., 2003). Additionally, Emodin's role in inflammatory disorders and cancer, through its interaction with major molecular targets like NF-κB, has been documented, highlighting its therapeutic potential (Shrimali et al., 2013).

Pharmacology and Toxicology

The pharmacological and toxicological profile of Emodin, another anthraquinone derivative, has been reviewed, emphasizing its potential as a drug for diseases like cancer, diabetes, and neurodegenerative disorders (Cui et al., 2020).

Chemical Analysis

Research on the liverwort Marchantia debilis identified marchantinquinone-1′-methyl ether along with other bis-bibenzyls, marking the first chemical analysis of this African liverwort and highlighting the presence of bis-bibenzyls with a quinone moiety in the Marchantia genus (Anchang et al., 2016).

properties

Product Name

Marchantinquinone

Molecular Formula

C28H22O5

Molecular Weight

438.5 g/mol

IUPAC Name

4-hydroxy-2,15-dioxapentacyclo[22.2.2.13,7.110,14.016,21]triaconta-1(26),3,5,7(30),10(29),11,13,16(21),18,24,27-undecaene-17,20-dione

InChI

InChI=1S/C28H22O5/c29-24-14-15-26(31)28-23(24)12-8-18-6-10-21(11-7-18)32-27-17-20(9-13-25(27)30)5-4-19-2-1-3-22(16-19)33-28/h1-3,6-7,9-11,13-17,30H,4-5,8,12H2

InChI Key

RZDIKGWHRSOWGG-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(=O)C=CC2=O)OC3=CC=CC(=C3)CCC4=CC(=C(C=C4)O)OC5=CC=C1C=C5

synonyms

marchantinquinone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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